2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative, a heterocyclic scaffold known for its pharmacological relevance in targeting enzymes such as phosphodiesterases (PDEs) and kinases. Key structural features include:
- 1-Ethyl group: Enhances metabolic stability by reducing oxidative dealkylation.
- 3-Methyl group: Steric hindrance may modulate selectivity against off-target enzymes.
- N-(4-Phenylbutan-2-yl)acetamide side chain: A bulky, lipophilic moiety that may influence pharmacokinetics (e.g., plasma protein binding) and tissue penetration.
The molecular formula is C₃₁H₃₃FN₆O₃ (calculated average mass: 572.64 g/mol), distinguishing it from simpler pyrazolopyrimidine analogs.
Properties
Molecular Formula |
C27H30FN5O3 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C27H30FN5O3/c1-4-33-25-24(19(3)30-33)31(17-23(34)29-18(2)10-11-20-8-6-5-7-9-20)27(36)32(26(25)35)16-21-12-14-22(28)15-13-21/h5-9,12-15,18H,4,10-11,16-17H2,1-3H3,(H,29,34) |
InChI Key |
KSYGHOHEKODJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC(C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant research findings.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 463.5 g/mol. It features a pyrazolo-pyrimidine core, which is known for its diverse biological activities, and an acetamide moiety that may enhance its pharmacological properties.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.5 g/mol |
| CAS Number | 1357705-04-4 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The initial steps often include the protection of functional groups, cyclization reactions, and subsequent modifications to introduce the desired substituents. The synthetic pathways are crucial for ensuring the biological activity of the final product.
Anticancer Activity
Research has indicated that compounds with similar structural features to This compound exhibit significant anticancer properties. For instance, studies on pyrazolo[4,3-e][1,2,4]triazine derivatives have shown promising results against various human cancer cell lines such as MCF-7 and K-562 .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been documented for their effectiveness against various bacterial strains and fungi . The presence of fluorobenzyl and acetamide groups may contribute to enhanced membrane permeability and bioactivity.
Anti-inflammatory Properties
Pyrazolo-pyrimidine derivatives are known to exhibit anti-inflammatory effects. Some studies have reported that related compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This inhibition could make them candidates for treating inflammatory diseases.
Other Biological Activities
Additionally, compounds within this class have been investigated for:
- Antiviral activity : Certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Antidiabetic effects : Some studies suggest potential applications in managing type 2 diabetes through modulation of metabolic pathways .
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of similar pyrazolo derivatives against human cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations, suggesting a dose-dependent response to treatment.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives. It was found that these compounds could effectively reduce inflammation markers in vitro by inhibiting COX enzymes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-phenylbutan-2-yl chain confers superior lipophilicity but may reduce aqueous solubility compared to smaller N-substituents in analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
